molecular formula C9H7Cl2NO3 B076498 5-Chloro-2-[(chloroacetyl)amino]benzoic acid CAS No. 14422-50-5

5-Chloro-2-[(chloroacetyl)amino]benzoic acid

Cat. No. B076498
CAS RN: 14422-50-5
M. Wt: 248.06 g/mol
InChI Key: SMIHPRXPZTUBDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions under mild conditions, ensuring high yields and clean product formation. For example, the synthesis of 5-aryl-$N$-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives from benzoic acid derivatives illustrates a three-component reaction that proceeds smoothly, demonstrating the feasibility of synthesizing complex derivatives efficiently (Shajari et al., 2015).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior of compounds. For instance, the study of 2-Amino-5-chloropyridine–benzoic acid reveals specific hydrogen bonding patterns that form cyclic motifs, stabilizing the crystal structure and influencing its chemical reactivity and interaction capabilities (Hemamalini & Fun, 2010).

Chemical Reactions and Properties

Chemical reactions involving chloroacetyl compounds often result in the formation of complex structures. For example, the reaction of benzoic acid derivatives with specific reagents can lead to the formation of oxadiazole carboxamide derivatives, indicating the reactivity of the chloroacetyl group in facilitating the formation of heterocyclic compounds (Shajari et al., 2015).

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : 5-Chloro-2-[(chloroacetyl)amino]benzoic acid is used as a starting material in the synthesis of substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives. These compounds exhibit significant antimicrobial activity against various bacteria and fungi (Chaitanya, Guguloth, Damodhar, & An, 2017).

  • Anticancer Activity : The compound has been used in the synthesis of new isatin-benzoic acid conjugates, which showed promising in vitro anticancer activity against human breast and cervical cancer cell lines (Panga, Podila, Asres, & Ciddi, 2016).

  • Chemical Structure and Hydrogen Bonding : A study on 2-Amino-5-chloropyridine–benzoic acid shows the formation of hydrogen-bonded motifs and interactions in crystal structures, which is important for understanding molecular interactions and designing new compounds (Hemamalini & Fun, 2010).

  • Photodecomposition Studies : Research on chlorobenzoic acids, including 5-Chloro-2-[(chloroacetyl)amino]benzoic acid, examines their photodecomposition under ultraviolet irradiation, which is significant in environmental chemistry and pollution studies (Crosby & Leitis, 1969).

  • Application in Carbohydrate Chemistry : The compound is also used in carbohydrate chemistry, specifically in the protection of carbohydrates. It serves as a novel protecting group for the synthesis of various carbohydrate derivatives (Ziegler & Pantkowski, 1994).

  • Synthesis of Anti-Inflammatory Agents : It is utilized in the synthesis of 5-substituted benzo[b]thiophene derivatives, which have shown potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

properties

IUPAC Name

5-chloro-2-[(2-chloroacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3/c10-4-8(13)12-7-2-1-5(11)3-6(7)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIHPRXPZTUBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400364
Record name 5-chloro-2-[(chloroacetyl)amino]benzoic acid
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Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(chloroacetyl)amino]benzoic acid

CAS RN

14422-50-5
Record name 5-Chloro-2-[(2-chloroacetyl)amino]benzoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-[(chloroacetyl)amino]benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-N-(2-chloroacetyl)anthranilic acid
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Synthesis routes and methods I

Procedure details

3.0 g (17.5 mmol) of 2-amino-5-chlorobenzoic acid and 3.95 g (35.0 mmol) of chloroacetyl chloride were heated under reflux in 60 mL of toluene for 1 hour. Thereafter, the solvent was distilled off under reduced pressure, and H2O was added to the resulting residue. Solids were collected by filtration to give 4.15 g of 5-chloro-2-[(chloroacetyl)amino]benzoic acid (yield: 96%).
Quantity
3 g
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reactant
Reaction Step One
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3.95 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

12.5 g (73 mmol) of 2-amino-5-chlorobenzoic acid are initially introduced into 500 ml of acetonitrile and treated with 9.0 g (80 mmol) of chloroacetyl chloride with stirring, the temperature being kept at 20°-25° C. (ice-bath). 22 g (0.16 mol) of finely pulverized potassium carbonate are then introduced and the mixture is stirred overnight at room temperature. The batch is adjusted to pH 2 with dilute hydrochloric acid and the acetonitrile is stripped off on a rotary evaporator. The precipitate is filtered off with suction and washed well with water. The crude product is treated with sodium bicarbonate solution and stirred. Insoluble matter is filtered off with suction and the filtrate acidified with dilute hydrochloric acid to pH 2. The precipitated product is filtered off with suction and dried. Yield: 7 g (77.3% of theory) M.p.: 188° C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Chaitanya, G Deepak Reddy, G Varun… - Medicinal …, 2014 - ingentaconnect.com
A series of 36 novel substituted quinazolinone derivatives were synthesized and evaluated for their antiinflammatory activity by carrageenan induced paw inflammation model. The …
Number of citations: 14 www.ingentaconnect.com

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